molecular formula C13H19NS B8000842 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B8000842
M. Wt: 221.36 g/mol
InChI Key: QSKRUGFEUPEBMF-UHFFFAOYSA-N
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Description

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol backbone substituted with a 3-methylpiperidinylmethyl group. The piperidine moiety introduces steric and electronic effects that modulate its chemical behavior, while the methyl group at the 3-position of the piperidine ring may influence conformational stability and intermolecular interactions.

Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13(12)15/h2-3,6-7,11,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRUGFEUPEBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 3-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the thiol group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

  • Key Differences : The methyl group on the piperidine ring is at the 2-position instead of the 3-position. This positional isomerism affects steric hindrance and electronic distribution.
  • Properties : Molecular formula C₁₃H₁₉NS (221.36 g/mol), purity ≥97% (commercially available as HR438420). The 2-methyl substitution may enhance rigidity compared to the 3-methyl analog .

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)

  • Structure : Contains a dihydroimidazole ring instead of a piperidine group.
  • Applications: Used as a synthetic intermediate and research chemical for studying metal-catalyzed reactions. Its imidazole ring enables chelation with transition metals, a property less pronounced in piperidine-based analogs .

Functional Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Relevance: Features an N,O-bidentate directing group, analogous to the thiol-piperidine system in the target compound.

Substituted 1,3,4-Oxadiazol-Benzothiol Derivatives

  • Example: 2-(((1,3,4-Oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzothiol.
  • Comparison: The oxadiazole ring introduces electron-withdrawing effects, enhancing stability under acidic conditions. In contrast, the piperidine group in the target compound may improve solubility in nonpolar media .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
2-((3-Methylpiperidin-1-yl)methyl)benzenethiol C₁₃H₁₉NS 221.36* Thiol, 3-methylpiperidinyl Potential catalysis, intermediate Inferred
3-((2-Methylpiperidin-1-yl)methyl)benzenethiol C₁₃H₁₉NS 221.36 Thiol, 2-methylpiperidinyl Commercial intermediate
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol C₉H₁₀N₂S 178.26 Thiol, dihydroimidazole Metal chelation, synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Amide, N,O-bidentate Catalytic directing group

*Molecular weight calculated based on structural similarity to .

Biological Activity

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, emphasizing its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol features a benzenethiol moiety linked to a 3-methylpiperidine group. Its structure can be represented as follows:

C13H17NS\text{C}_{13}\text{H}_{17}\text{N}\text{S}

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines revealed that 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase
A54935Inhibition of proliferation

The mechanism by which 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation.

Key Pathways Affected

  • Apoptosis Pathway : The compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Cell Cycle Regulation : It appears to induce G2/M phase arrest, preventing cancer cells from dividing.

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